molecular formula C14H20BrNO B5696785 4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide

4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide

Cat. No.: B5696785
M. Wt: 298.22 g/mol
InChI Key: DQCJBHPMGSDEKJ-UHFFFAOYSA-N
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Description

4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The compound’s structure features a benzamide core substituted with a bromine atom and a 2,4-dimethylpentan-3-yl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom into the benzamide ring.

    Alkylation: The brominated benzamide is then subjected to alkylation with 2,4-dimethylpentan-3-yl chloride in the presence of a base such as potassium carbonate. This step attaches the 2,4-dimethylpentan-3-yl group to the nitrogen atom of the benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other substituents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of brominated benzoic acids.

    Reduction: Formation of brominated benzylamines.

    Hydrolysis: Formation of 4-bromobenzoic acid and 2,4-dimethylpentan-3-amine.

Scientific Research Applications

4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is employed in studies investigating its biological activity, including antimicrobial and anticancer properties.

    Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Industrial Chemistry: The compound serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the alkyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • Benzamide, 2-bromo-N-methyl-
  • 4-bromo-N-[3-[(2,5-dimethylphenyl)methoxy]-4-(propylsulfonylamino)phenyl]benzamide

Uniqueness

4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-9(2)13(10(3)4)16-14(17)11-5-7-12(15)8-6-11/h5-10,13H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCJBHPMGSDEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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